![molecular formula C39H71ClO4 B12289834 [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated glycerol backbone esterified with octadecanoic acid and octadeca-9,12-dienoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves the esterification of 1-chloro-2,3-propanediol with octadecanoic acid and octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated double bonds in the octadeca-9,12-dienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: : Reduction reactions can target the ester functional groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: : The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of epoxides or diols from the unsaturated double bonds.
Reduction: Conversion of ester groups to primary or secondary alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
Chemistry: : The compound is used as a precursor in the synthesis of various complex molecules.
Biology: : In biological research, the compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used to investigate the effects of esterified fatty acids on cellular processes .
Medicine: : The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Researchers are investigating its ability to modulate biological pathways involved in disease progression .
Industry: : In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives .
作用机制
The mechanism of action of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate involves its interaction with cellular membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to modulate lipid signaling pathways is of particular interest in understanding its biological effects .
相似化合物的比较
Similar Compounds
- 1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl octadecanoate
- 1-chloro-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl octadecanoate
Uniqueness
- The presence of the (9E,12E) configuration in the octadeca-9,12-dienoic acid moiety distinguishes it from its (9Z,12Z) and (9Z,12Z,15Z) counterparts. This configuration can influence the compound’s reactivity and interaction with biological targets.
- The chlorinated glycerol backbone provides unique chemical properties, allowing for diverse chemical modifications and applications .
属性
分子式 |
C39H71ClO4 |
|---|---|
分子量 |
639.4 g/mol |
IUPAC 名称 |
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11+,19-17+ |
InChI 键 |
FSIDKIWIEOGHHZ-GRAPOSQESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)CCl |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


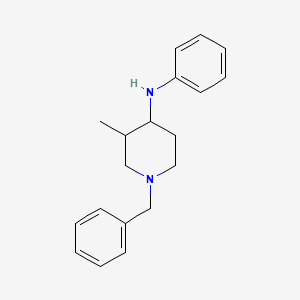
![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)
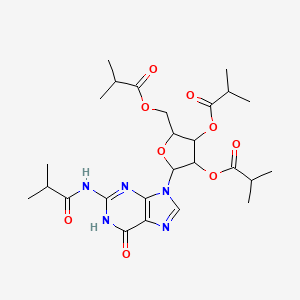
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B12289764.png)
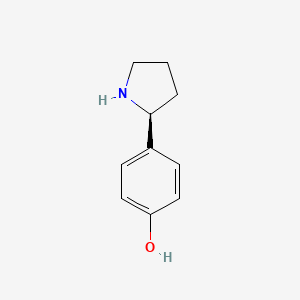
![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)

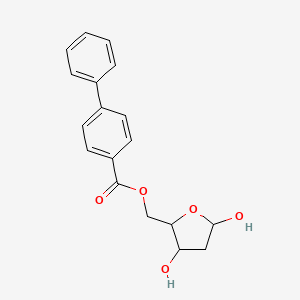
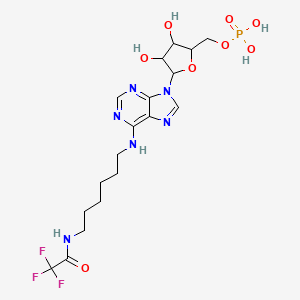
![N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
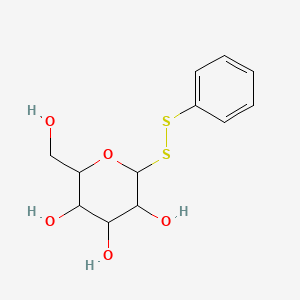
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
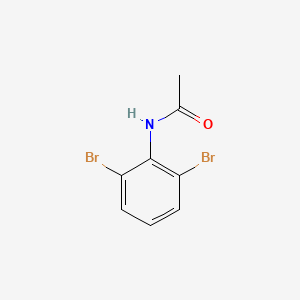
![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
